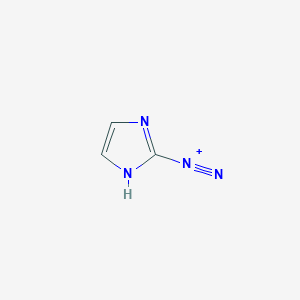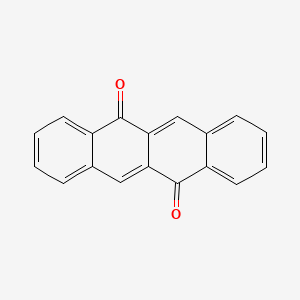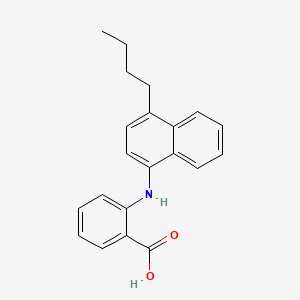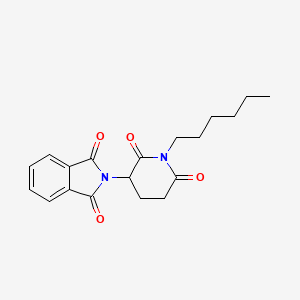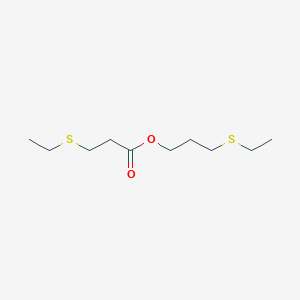![molecular formula C15H8Br3Cl5O2 B14647068 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene CAS No. 52642-37-2](/img/structure/B14647068.png)
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is a complex organic compound characterized by its multiple halogen substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. The process includes:
Halogenation: Benzene is first chlorinated to form 1,2,3,4,5-pentachlorobenzene.
Etherification: The pentachlorobenzene is then reacted with 3-(2,3,4-tribromophenoxy)propyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the compound’s concentration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: Another halogenated benzene derivative with similar chemical properties.
Pentachlorobenzene: A simpler compound with only chlorine substitutions.
Tribromophenoxy Compounds: Compounds with similar bromine substitutions on the phenoxy group.
Uniqueness
1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene is unique due to its combination of both chlorine and bromine substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
52642-37-2 |
|---|---|
Formule moléculaire |
C15H8Br3Cl5O2 |
Poids moléculaire |
637.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H8Br3Cl5O2/c16-6-2-3-7(9(18)8(6)17)24-4-1-5-25-15-13(22)11(20)10(19)12(21)14(15)23/h2-3H,1,4-5H2 |
Clé InChI |
PDWJVCXIRPJKOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


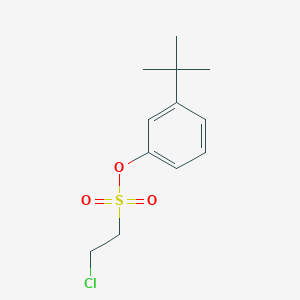
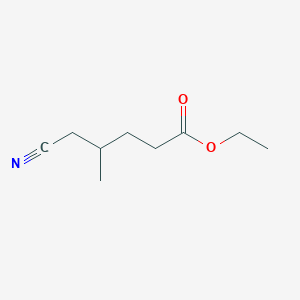
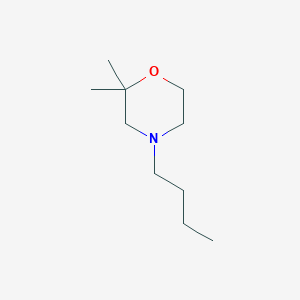
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
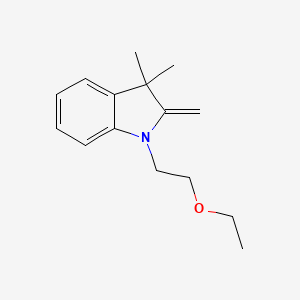
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
